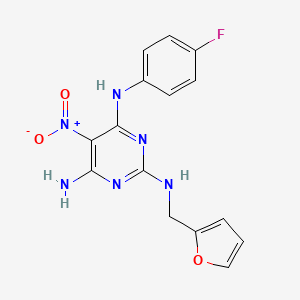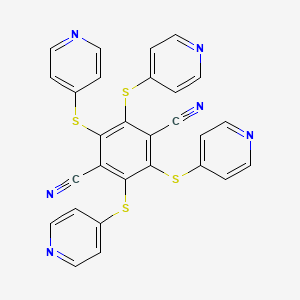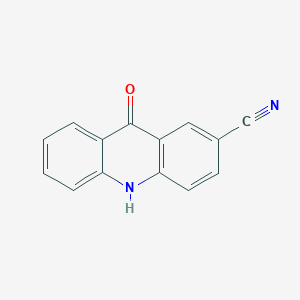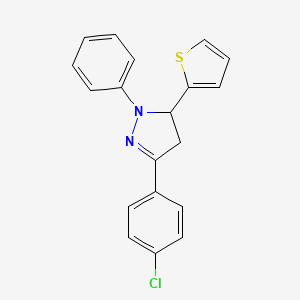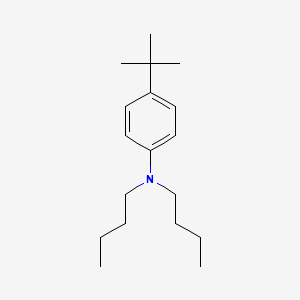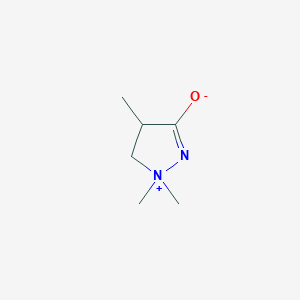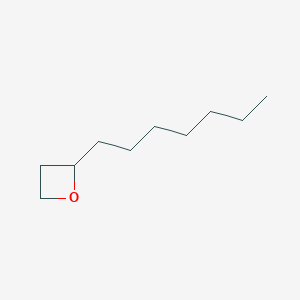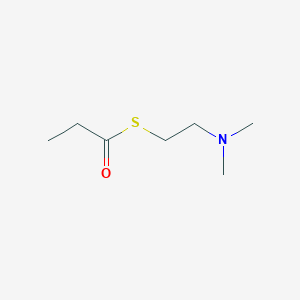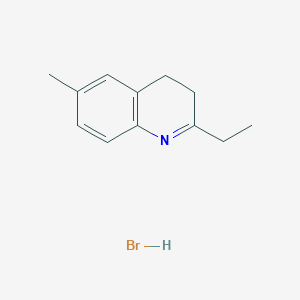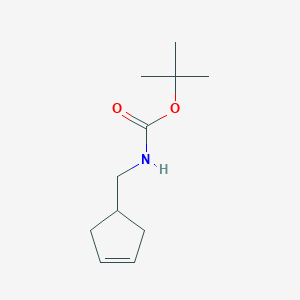
tert-Butyl (cyclopent-3-en-1-ylmethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (cyclopent-3-en-1-ylmethyl)carbamate: is an organic compound with the molecular formula C11H19NO2 and a molecular weight of 197.28 g/mol . This compound is characterized by the presence of a tert-butyl group, a cyclopentene ring, and a carbamate functional group. It is used in various chemical and biological applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
-
Curtius Rearrangement: : One common method for synthesizing tert-butyl carbamates involves the Curtius rearrangement. This process starts with the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to the formation of an acyl azide intermediate. The intermediate then undergoes rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the desired carbamate .
-
Three-Component Coupling: : Another method involves the coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide. This method offers mild reaction conditions and short reaction times, avoiding N-alkylation of the amine and overalkylation of the carbamate .
Industrial Production Methods:
Industrial production of tert-butyl carbamates often involves large-scale Curtius rearrangement processes due to their efficiency and high yield. The use of nonmetallic regenerable reagents and CO2 capture agents like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) has also been explored for more sustainable production methods .
Análisis De Reacciones Químicas
Types of Reactions:
-
Oxidation: : tert-Butyl (cyclopent-3-en-1-ylmethyl)carbamate can undergo oxidation reactions, typically using reagents like hydrogen peroxide or peracids. These reactions often lead to the formation of epoxides or hydroxylated products.
-
Reduction: : Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of amines or alcohols.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: Epoxides, hydroxylated products.
Reduction: Amines, alcohols.
Substitution: Various substituted carbamates.
Aplicaciones Científicas De Investigación
Chemistry: : tert-Butyl (cyclopent-3-en-1-ylmethyl)carbamate is used as a protecting group for amines in organic synthesis. It can be installed and removed under relatively mild conditions, making it useful in the synthesis of complex molecules .
Biology: : In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its structural properties allow it to act as a model compound in various biochemical assays .
Medicine: Its stability and reactivity make it a valuable tool in medicinal chemistry .
Industry: : In industrial applications, this compound is used in the production of polymers and coatings. Its ability to undergo various chemical transformations makes it a versatile intermediate in chemical manufacturing .
Mecanismo De Acción
The mechanism of action of tert-butyl (cyclopent-3-en-1-ylmethyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. The carbamate group can be cleaved under acidic conditions, releasing the free amine . This property is exploited in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: This compound has a similar structure but with a bicyclic ring system instead of a cyclopentene ring.
tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate: This compound features a cyclopropyl ring and a hydroxymethyl group, offering different reactivity and applications.
tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)carbamate: This compound includes a boronate ester group, making it useful in cross-coupling reactions.
Uniqueness
tert-Butyl (cyclopent-3-en-1-ylmethyl)carbamate is unique due to its combination of a cyclopentene ring and a tert-butyl carbamate group. This structure provides a balance of steric hindrance and reactivity, making it suitable for a wide range of applications in organic synthesis, medicinal chemistry, and industrial processes .
Propiedades
Número CAS |
207729-05-3 |
|---|---|
Fórmula molecular |
C11H19NO2 |
Peso molecular |
197.27 g/mol |
Nombre IUPAC |
tert-butyl N-(cyclopent-3-en-1-ylmethyl)carbamate |
InChI |
InChI=1S/C11H19NO2/c1-11(2,3)14-10(13)12-8-9-6-4-5-7-9/h4-5,9H,6-8H2,1-3H3,(H,12,13) |
Clave InChI |
LHEPQKNFFPXAKM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1CC=CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{4-[(4-ethoxyphenyl)carbonyl]piperazin-1-yl}-3-propyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14134832.png)
![2,4'-Dimethoxy-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14134833.png)
